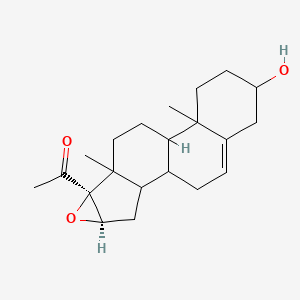
16 alpha,17 alpha-Epoxypregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16 alpha,17 alpha-Epoxypregnenolone is a crystalline compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . It is a steroid derivative characterized by an epoxy group attached to the 16 alpha and 17 alpha positions of the pregnenolone backbone . This compound is known for its significant role in various biochemical and pharmacological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 16 alpha,17 alpha-Epoxypregnenolone can be synthesized through several chemical reactions involving pregnenolone as the starting material. One common method involves the oxidation of pregnenolone followed by epoxidation to introduce the epoxy group at the 16 alpha and 17 alpha positions . The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of steroids using microbial strains. For instance, certain strains of Cladosporium sp. have been shown to convert pregnenolone into this compound under optimized fermentation conditions . This method is advantageous due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 16 alpha,17 alpha-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxy group into diols.
Substitution: The epoxy group can be substituted with nucleophiles such as amines to form amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Amines like aniline and p-toluidine are used in substitution reactions.
Major Products Formed:
Hydroxylated derivatives: Formed through oxidation reactions.
Diols: Formed through reduction reactions.
Amino derivatives: Formed through substitution reactions with amines.
Scientific Research Applications
16 alpha,17 alpha-Epoxypregnenolone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16 alpha,17 alpha-Epoxypregnenolone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pregnenolone: A precursor steroid with a similar structure but lacking the epoxy group.
Hydrocortisone: A corticosteroid with anti-inflammatory properties.
Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy.
Uniqueness of 16 alpha,17 alpha-Epoxypregnenolone:
- The presence of the epoxy group at the 16 alpha and 17 alpha positions distinguishes it from other steroids and imparts unique chemical reactivity and biological activity .
- Its ability to inhibit specific inflammatory pathways makes it a valuable compound for research into anti-inflammatory and neuroprotective therapies .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(4R,6S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18-,19?,20?,21-/m1/s1 |
InChI Key |
UQVIXFCYKBWZPJ-QJYPHQRNSA-N |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11969808.png)

![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11969823.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)
![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)
![4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)


![(2E)-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11969880.png)
![3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11969882.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)
